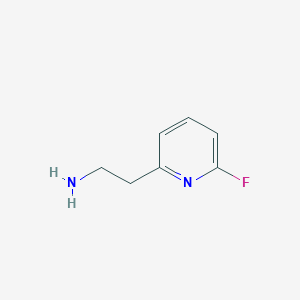

2-(6-Fluoropyridin-2-YL)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-Fluoropyridin-2-YL)ethanamine, also known as 2-(6-fluoropyridin-2-yl)ethan-1-amine, is a chemical compound with the CAS Number: 910405-23-1 . It has a molecular weight of 140.16 . The IUPAC name for this compound is 2-(6-fluoro-2-pyridinyl)ethanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9FN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4-5,9H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 140.16 . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

2-(6-Fluoropyridin-2-yl)ethanamine serves as a precursor in the synthesis of a wide variety of compounds due to its reactive ethanamine group. For instance, it has been used in the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides. These compounds were structurally characterized and tested for their antimicrobial and antifungal activities, showing comparable or slightly better efficacy than some standard medicinal compounds (Pejchal, Pejchalová, & Růžičková, 2015).

Controlled Synthesis of Heterocycles

The versatility of this compound extends to the controlled synthesis of heterocycles. A notable application involves its use in reactions with several heterocycles to produce bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles through metal-free and irradiation-free protocols. This method provides a mild and controllable way to add heteroatoms to molecules, which is essential for developing pharmaceuticals and dyes (Almendros et al., 2018).

Selective Optical Detection Sensors

Another significant application is in the field of selective optical detection. Compounds derived from this compound have been developed for the selective detection of Hg2+ ions. These sensors exhibit fluorescence quenching and a chromogenic change detectable by the naked eye, demonstrating the compound's utility in environmental monitoring and safety assessments (Wanichacheva et al., 2009).

Enzyme Inhibition for Therapeutic Applications

In therapeutic research, derivatives of this compound have been synthesized and evaluated for their inhibition activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are targets for treating diseases like Alzheimer's, making the derivatives valuable for medicinal chemistry research (Pejchal, Štěpánková, & Drabina, 2011).

Biocatalysis

Utilizing enzymes for synthetic purposes, this compound has been employed in the synthesis of key intermediates for pharmaceuticals. For example, its derivative (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a crucial intermediate of the JAK2 kinase inhibitor AZD1480, was synthesized using an immobilized amine transaminase from Vibrio fluvialis under flow conditions. This approach represents a green chemistry advancement by enabling the synthesis of pharmaceutical intermediates in an eco-friendly manner (Semproli et al., 2020).

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the development of pharmaceuticals and agrochemicals .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring . This property could influence the interaction of 2-(6-Fluoropyridin-2-YL)ethanamine with its targets.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . The presence of other substances, pH levels, and temperature can also affect the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

2-(6-fluoropyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAIHKSFUVXURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid](/img/structure/B2751447.png)

![N-(2-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2751452.png)

![N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea](/img/structure/B2751453.png)

![Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2751454.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2751455.png)

![N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2751459.png)

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2751463.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2751464.png)